molecular formula C28H28O3 B1666599 Adapalene CAS No. 106685-40-9

Adapalene

Cat. No. B1666599
M. Wt: 412.5 g/mol
InChI Key: LZCDAPDGXCYOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07645910B2

Procedure details

A mixture of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene (50 mg, 0.11 mmol) in THF (1 ml) was introduced into a Schlenk tube and was heated until its complete dissolution. Next, NaH (4.5 mg, 60% dispersion in mineral oil, 0.11 mmol) was added under argon atmosphere and at room temperature, and the mixture was stirred for 10 minutes. The obtained mixture was cooled to −60° C. and t-BuLi (1.7 M in penthane, 0.22 mmol) was added, dropwise, during a period of 30 minutes. Next, and at the same temperature, a continuous mild flow of CO2 (anhydrous gas) was introduced in the reaction for 1 h. After bringing the reaction to room temperature during 30 minutes with continuous flow of CO2, the mixture was diluted with aq HCl (5 ml, 2 M) and was vigorously stirred for 10 minutes. The resulting mixture was extracted with CHCl3 (3×5 ml) and the joined organic phases were evaporated to dryness once dried with Na2SO4, giving the crude of Adapalene.
Name
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mg
Type
reactant
Reaction Step Two
Quantity
0.22 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]3[CH:12]=[C:13]([C:19]4[CH:20]=[C:21]5[C:26](=[CH:27][CH:28]=4)[CH:25]=[C:24](Br)[CH:23]=[CH:22]5)[CH:14]=[CH:15][C:16]=3[O:17][CH3:18])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[H-].[Na+].[Li]C(C)(C)C.[C:37](=[O:39])=[O:38]>C1COCC1.Cl>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:13]([C:19]2[CH:28]=[CH:27][C:26]3[CH:25]=[C:24]([C:37]([OH:39])=[O:38])[CH:23]=[CH:22][C:21]=3[CH:20]=2)=[CH:12][C:11]=1[C:1]12[CH2:2][CH:3]3[CH2:9][CH:7]([CH2:6][CH:5]([CH2:4]3)[CH2:10]1)[CH2:8]2 |f:1.2|

Inputs

Step One
Name
6-[3-(1-adamantyl)-4-methoxyphenyl]-2-bromonaphthalene
Quantity
50 mg
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2OC)C=2C=C3C=CC(=CC3=CC2)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.5 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.22 mmol
Type
reactant
Smiles
[Li]C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into a Schlenk tube
TEMPERATURE
Type
TEMPERATURE
Details
was heated until its complete dissolution
WAIT
Type
WAIT
Details
dropwise, during a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
was vigorously stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CHCl3 (3×5 ml)
CUSTOM
Type
CUSTOM
Details
the joined organic phases were evaporated to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once dried with Na2SO4

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=CC(=CC1C23CC4CC(C2)CC(C4)C3)C=5C=CC=6C=C(C=CC6C5)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.